1-(3-Bromopropyl)piperidin-4-ol
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Overview
Description
1-(3-Bromopropyl)piperidin-4-ol is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. This compound is characterized by the presence of a bromopropyl group attached to the piperidine ring at the 1-position and a hydroxyl group at the 4-position. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and their biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(3-Bromopropyl)piperidin-4-ol can be synthesized through several synthetic routes. One common method involves the reaction of piperidin-4-ol with 1,3-dibromopropane in the presence of a base such as potassium carbonate. The reaction typically takes place in an organic solvent like acetonitrile under reflux conditions. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
1-(3-Bromopropyl)piperidin-4-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction Reactions: The compound can undergo reduction to remove the bromine atom or reduce the hydroxyl group to a hydrogen atom.
Common Reagents and Conditions
Substitution: Sodium azide, potassium thiocyanate, or sodium methoxide in polar solvents.
Oxidation: Potassium permanganate, chromium trioxide, or PCC (Pyridinium chlorochromate).
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Major Products
Substitution: Formation of azides, thiocyanates, or ethers.
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes or alcohols.
Scientific Research Applications
1-(3-Bromopropyl)piperidin-4-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex piperidine derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly as a building block for pharmaceuticals targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Bromopropyl)piperidin-4-ol involves its interaction with biological targets through its functional groups. The bromopropyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The hydroxyl group can participate in hydrogen bonding, affecting the compound’s binding affinity and specificity. These interactions can modulate various molecular pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
1-(3-Chloropropyl)piperidin-4-ol: Similar structure but with a chlorine atom instead of bromine.
1-(3-Iodopropyl)piperidin-4-ol: Similar structure but with an iodine atom instead of bromine.
1-(3-Fluoropropyl)piperidin-4-ol: Similar structure but with a fluorine atom instead of bromine.
Uniqueness
1-(3-Bromopropyl)piperidin-4-ol is unique due to the presence of the bromine atom, which can participate in specific substitution reactions that other halogens may not. The bromine atom’s size and reactivity also influence the compound’s biological activity and chemical properties, making it distinct from its chloro, iodo, and fluoro counterparts .
Properties
Molecular Formula |
C8H16BrNO |
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Molecular Weight |
222.12 g/mol |
IUPAC Name |
1-(3-bromopropyl)piperidin-4-ol |
InChI |
InChI=1S/C8H16BrNO/c9-4-1-5-10-6-2-8(11)3-7-10/h8,11H,1-7H2 |
InChI Key |
PSOWDLBLSRRIJI-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1O)CCCBr |
Origin of Product |
United States |
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